2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-chlorobenzoate
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Overview
Description
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLOROBENZOATE is a complex organic compound with a unique structure that includes a benzo[a]phenanthridinone moiety and a chlorobenzoate ester
Preparation Methods
The synthesis of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the benzo[a]phenanthridinone core. This can be achieved through a series of cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives . The final esterification step involves the reaction of the benzo[a]phenanthridinone derivative with 2-chlorobenzoic acid under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Chemical Reactions Analysis
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzo[a]phenanthridinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The benzo[a]phenanthridinone moiety is known for its biological activity, making this compound a candidate for drug discovery and development.
Medicine: Due to its structural complexity, it may exhibit unique pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLOROBENZOATE is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The benzo[a]phenanthridinone moiety may interact with DNA or proteins, potentially inhibiting their function. The ester linkage and the methoxy group may also play roles in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar compounds include other benzo[a]phenanthridinone derivatives and chlorobenzoate esters. Compared to these compounds, 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLOROBENZOATE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Other similar compounds include:
Benzo[a]phenanthridinone derivatives: These compounds share the core structure but may have different substituents, affecting their reactivity and biological activity.
Chlorobenzoate esters: These compounds have the ester linkage and chlorine atom but lack the benzo[a]phenanthridinone moiety, resulting in different properties and applications.
Properties
Molecular Formula |
C31H24ClNO4 |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
[2-methoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C31H24ClNO4/c1-36-27-17-19(14-16-26(27)37-31(35)21-9-4-5-11-23(21)32)30-29-22(10-6-12-25(29)34)28-20-8-3-2-7-18(20)13-15-24(28)33-30/h2-5,7-9,11,13-17,30,33H,6,10,12H2,1H3 |
InChI Key |
XMXJOUMRWXFCMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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